molecular formula C27H24N2O B10972609 (3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

(3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

Cat. No.: B10972609
M. Wt: 392.5 g/mol
InChI Key: MPHJIYZBLLCYGC-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea. This reaction is catalyzed by Lewis acids such as BF3/Fe3O4 and is performed in ethanol as a solvent . The reaction conditions are mild, and the catalyst can be reused without significant loss in yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as metal oxides or supported solid acids, can enhance the efficiency of the reaction and allow for easier separation and recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or isoquinoline rings, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline or isoquinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE apart is its unique combination of isoquinoline and quinoline moieties, which allows it to interact with a broader range of biological targets. This makes it a versatile compound for various applications in scientific research and drug development.

Properties

Molecular Formula

C27H24N2O

Molecular Weight

392.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C27H24N2O/c1-18-11-12-19(2)23(15-18)26-16-24(22-9-5-6-10-25(22)28-26)27(30)29-14-13-20-7-3-4-8-21(20)17-29/h3-12,15-16H,13-14,17H2,1-2H3

InChI Key

MPHJIYZBLLCYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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